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Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for researchers, scientists, and drug development professionals working on
the growth of titanium silicide (TiSiz). The information focuses on the critical influence of silicon
substrate orientation on the properties of TiSiz films.

Frequently Asked Questions (FAQSs)

Q1: What is the primary influence of silicon substrate orientation on TiSi2 growth?

Al: The silicon substrate orientation, primarily comparing Si(100) and Si(111), significantly
impacts the phase transition temperature from the high-resistivity C49 phase to the low-
resistivity C54 phase.[1][2][3] The transition to the desired C54 phase is retarded on Si(111)
substrates compared to Si(100) substrates.[1][2] This means a higher annealing temperature is
required to achieve the low-resistivity phase on Si(111).[1][3] This retardation is more
pronounced for thinner titanium films.[1][4]

Q2: Why is the C49 to C54 phase transition important?

A2: The C49 phase of TiSiz is a metastable, high-resistivity phase (60-70 puQ-cm), which forms
at lower temperatures (450°C - 650°C).[3][5] The C54 phase is the stable, low-resistivity phase
(15-20 pQ-cm) desired for applications in integrated circuits due to its excellent electrical
properties.[3][5] Achieving a complete transformation to the C54 phase is crucial for fabricating
low-resistance contacts and interconnects in semiconductor devices.[3]
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Q3: How does substrate orientation affect the morphology of the TiSiz film?

A3: Substrate orientation influences the surface and interface morphologies of the resulting
TiSiz film. The C49 phase tends to exhibit significant pit formation, while the C54 phase shows
island formation at various stages of coalescence.[1] On Si(111), the interface of the C54
phase can become smooth and flat after high-temperature annealing.[6] However, high-
temperature annealing can also lead to agglomeration, where the film becomes discontinuous,
increasing sheet resistance.[3][6]

Troubleshooting Guide

Problem 1: High sheet resistance of the TiSiz film after annealing.

e Possible Cause: Incomplete transformation from the C49 to the C54 phase.
e Troubleshooting Steps:

o Verify Substrate Orientation: Confirm whether you are using a Si(100) or Si(111)
substrate. The phase transition temperature is higher on Si(111).[1][2]

o Increase Annealing Temperature: If using a Si(111) substrate, a higher annealing
temperature (in the range of 700°C - 800°C for a 20 nm Ti film) may be required compared
to a Si(100) substrate (600°C - 700°C for the same thickness).[1][2][3]

o Check Film Thickness: For very thin films (< 40 nm), the transition temperature increases,
especially on Si(111).[1][4] You may need to adjust the annealing temperature accordingly.

o Consider a Ta Interlayer: The introduction of a thin Tantalum (Ta) interlayer (e.g., 5-10 A)
between the Ti film and the Si(111) substrate can significantly lower the C49 to C54
transition temperature by as much as 200°C.[5]

Problem 2: Poor surface morphology, including pits or agglomeration.
» Possible Cause: Formation of the C49 phase or high-temperature annealing effects.

e Troubleshooting Steps:
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o Optimize Annealing Temperature and Time: While a higher temperature is needed for the
C54 phase transition, excessively high temperatures (>900°C) can lead to agglomeration
and a rough surface morphology.[3][6] It is crucial to operate within the process window for
C54 formation.

o Analyze Film Phase: Use techniques like X-ray Diffraction (XRD) or Raman Spectroscopy
to identify the phases present in your film.[1][2] The presence of the C49 phase is
associated with pit formation.[1]

o Employ a Ta Interlayer: A thin Ta interlayer has been shown to suppress surface
agglomeration of the C54 TiSiz film on Si(111).[5]

o Characterize Surface and Interface: Utilize Scanning Electron Microscopy (SEM) and
Transmission Electron Microscopy (TEM) to examine the surface and interface
morphologies.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the influence of substrate
orientation on the C49 to C54 phase transition of TiSi-.

Table 1. C49-C54 Phase Transition Temperature (°C) vs. Substrate Orientation and Film

Thickness
Titanium Film Thickness Si(100) Substrate Si(111) Substrate
] ] Transition temperature is
40 nm (thickest films) 600 - 700 °CJ[1] )
increased[1]
20 nm 600 - 700 °C[1][2][3] 700 - 800 °C[1][2][3]
C49 phase can be stable to
<10 nm (100 A) 700 - 800 °C[4]

>900 °C[4]

Table 2: Resistivity of TiSi2 Phases
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TiSiz2 Phase Resistivity (pQ-cm)
C49 (metastable) 60 - 70[5]
C54 (stable) 15 - 20[5]

Experimental Protocols

Protocol 1: Formation and Analysis of TiSi2 on Si(100) and Si(111) Substrates

o Substrate Cleaning: Begin with single crystal p-type Czochralski Si(100) or Si(111) wafers.
Perform a standard RCA clean followed by a hydrofluoric acid (HF) dip and a thorough rinse
with deionized (DI) water to ensure an atomically clean surface.[7]

o Titanium Deposition: Deposit a thin film of titanium (e.g., 5 nm to 40 nm) onto the cleaned
silicon wafers in an ultra-high vacuum (UHV) system. The deposition rate should be kept low
(< 1 nm/s) to minimize interactions between the metal and any residual gases.[7]

e Annealing: Perform in-situ annealing in the UHV chamber at temperatures ranging from
500°C to 900°C for a set duration (e.g., 10 minutes) to form the titanium silicide.[5]

» Phase Identification: After cooling, analyze the formed silicide using X-ray Diffraction (XRD)
and Raman Spectroscopy to identify the crystalline phases (C49 and/or C54) present.[1][2]

e Morphology Characterization: Use Scanning Electron Microscopy (SEM) to observe the
surface morphology and Transmission Electron Microscopy (TEM) to analyze the interface
morphology and grain structure.[1][2]

» Compositional Analysis: Employ Auger Electron Spectroscopy (AES) to determine the
stoichiometry of the titanium silicide film, ensuring the expected Ti:Si ratio of 1:2.[5]

o Sheet Resistance Measurement: Use a four-point probe to measure the sheet resistance of
the film, which provides an electrical confirmation of the phase transformation (a significant
drop in resistance indicates C54 formation).[5]

Visualizations
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Caption: Experimental workflow for TiSi2 formation and characterization.
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Caption: Influence of substrate orientation on TiSiz phase transition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Titanium Silicide (TiSiz2)
Growth]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078298#influence-of-substrate-orientation-on-tisi-
growth]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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